N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Description

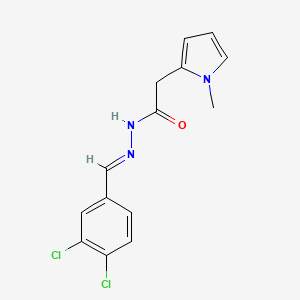

N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazone derivative characterized by a 3,4-dichlorobenzylidene moiety and a 1-methylpyrrole acetohydrazide group. The 3,4-dichloro substitution on the benzylidene ring introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. The 1-methylpyrrole group contributes steric and electronic properties distinct from other heterocyclic substituents.

Properties

Molecular Formula |

C14H13Cl2N3O |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C14H13Cl2N3O/c1-19-6-2-3-11(19)8-14(20)18-17-9-10-4-5-12(15)13(16)7-10/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+ |

InChI Key |

VFHXRCQZKCIGLO-RQZCQDPDSA-N |

Isomeric SMILES |

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones.

Scientific Research Applications

Chemistry

N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to novel compounds with enhanced properties. The compound's reactivity can be exploited in synthetic pathways to develop derivatives with specific functionalities.

Biological Activities

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The presence of the pyrrole ring is believed to enhance its interaction with microbial targets.

- Anticancer Potential: Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, it has shown effectiveness against gastric carcinoma and breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its ability to modulate biological pathways positions it as a candidate for drug development targeting specific diseases:

- Mechanism of Action: The compound may interact with cellular receptors or enzymes, leading to altered signaling pathways that can induce apoptosis in cancer cells or inhibit microbial growth .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Activity: In a study evaluating a series of hydrazone derivatives, this compound was among the most promising candidates for further development as an anticancer agent due to its potent inhibitory effects on tumor cell growth .

- Antimicrobial Studies: Another investigation highlighted its antimicrobial properties against various pathogens. The compound's structure was found to correlate with its effectiveness in disrupting bacterial cell membranes .

Mechanism of Action

The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure differs from analogues in two key regions:

- Benzylidene Substituents :

- 3,4-Dichloro vs. 2,3-Dichloro : Compounds like (E)-2-(2,3-dichlorobenzylidene)-N-methylhydrazinecarbothioamide (c) exhibit lower yields (67–79%) compared to 3,4-dichloro derivatives (85–89%), suggesting improved reactivity or crystallinity with 3,4-substitution .

- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with nitro (c) or methoxy (d) substituents show distinct spectroscopic profiles. For example, nitro groups shift IR C=O stretches to 1685 cm⁻¹, while methoxy groups result in 1602 cm⁻¹ C=N stretches, indicating electronic modulation .

- Acetohydrazide Core Modifications: Pyrrole vs. Pyrazole/Benzimidazole: The 1-methylpyrrole group in the target compound contrasts with pyrazole (, compound 9) or benzimidazole-thio () moieties.

Spectroscopic Profiles

- IR and NMR Data :

- The C=O stretch in benzylidene acetohydrazides typically appears at 1670–1692 cm⁻¹ (), consistent with resonance stabilization. The target’s pyrrole group may downshift this peak due to electron donation .

- In NMR, the N=CH proton resonates at δ 8.1–8.6 ppm in analogues (), while methyl groups on pyrrole or pyrazole appear at δ 2.4–3.0 ppm .

Biological Activity

N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting key findings from recent studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide. The reaction is conducted under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve high purity levels .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro evaluations against various cancer cell lines have shown promising results:

- Cell Viability : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer), with IC50 values indicating effective inhibition of cell proliferation. For instance, IC50 values ranged from 0.73 to 2.38 μM against MCF-7 cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell migration, which is crucial for metastasis. In wound healing assays, it significantly reduced the migration ability of cancer cells, suggesting potential as an antimetastatic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using agar diffusion methods against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Gastric Cancer : A study focused on the effect of this compound on gastric cancer cell lines showed a concentration-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential against multiple bacterial strains. Results indicated that the compound exhibited a strong inhibitory effect on Klebsiella pneumoniae and Staphylococcus aureus, with MIC values ranging from 50 to 100 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Inhibition of Cell Migration : By disrupting cytoskeletal dynamics and reducing the expression of matrix metalloproteinases (MMPs), the compound effectively inhibits cellular migration and invasion processes critical for cancer metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.